
3-(苄氧基)环丁烷-1,1-二甲酸二乙酯
概述
描述
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C17H22O5 . It is used as a laboratory chemical and in the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate consists of 17 carbon atoms, 22 hydrogen atoms, and 5 oxygen atoms . The average mass is 306.354 Da and the monoisotopic mass is 306.146729 Da .Physical And Chemical Properties Analysis
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is a colourless oil . The density is 1.05 g/mL at 20 °C . The boiling point is 104-105 °C at 12 mmHg .科学研究应用
Pharmaceutical Intermediates
This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly useful in the production of carboplatin , an important chemotherapy drug . The unique cyclobutane ring present in the molecule provides a scaffold that can be modified to alter the pharmacokinetics and dynamics of the resulting medication.
Anticancer Research
In the field of oncology, derivatives of Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate have been explored for their potential as anticancer agents. Specifically, its use as a leaving group in platinum (II) complexes has shown promising in vitro anticancer activity against various cancer cell lines, including lung, ovarian, and colon cancers . This suggests its role in the development of new chemotherapy treatments.
Organic Synthesis Studies
The compound is utilized in organic synthesis studies to create complex molecules. Its reactivity and stability under various conditions make it a valuable building block for constructing larger, more complex organic compounds. This has implications for the synthesis of novel materials and chemicals with potential applications in various industries .
Chemical Synthesis
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is involved in chemical synthesis processes where it may act as a precursor or reactant. Its chemical properties allow for transformations that can lead to the creation of new compounds with desired characteristics for further research or industrial application .
Solubility Studies
The solubility of this compound in various solvents is of interest in the field of chemistry. Understanding its solubility profile can aid in the development of new formulations for drug delivery systems, particularly in designing drugs with improved bioavailability .
Analytical Chemistry
In analytical chemistry, Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate can be used as a standard or reference compound. Its well-defined structure and properties make it suitable for calibrating instruments or validating analytical methods that require precise and accurate measurements .
安全和危害
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to wear protective gloves, clothing, and eye/face protection. If in eyes, rinse cautiously with water for several minutes .
属性
IUPAC Name |
diethyl 3-phenylmethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O5/c1-3-20-15(18)17(16(19)21-4-2)10-14(11-17)22-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQKNXLJUGYQHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)OCC2=CC=CC=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60510559 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
CAS RN |
54166-15-3 | |
| Record name | Diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60510559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

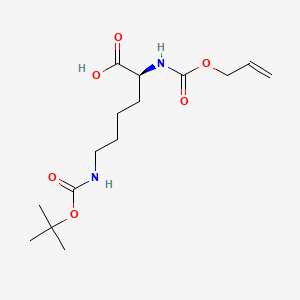
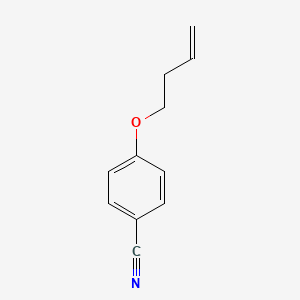

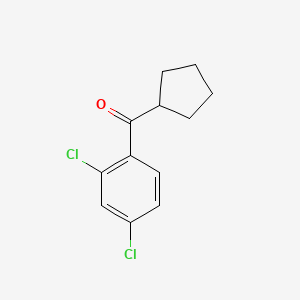

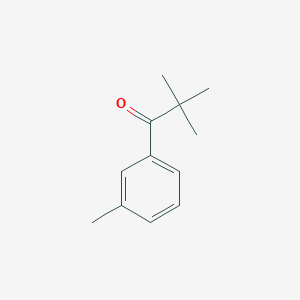
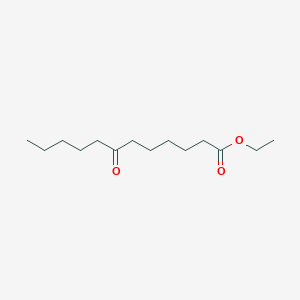
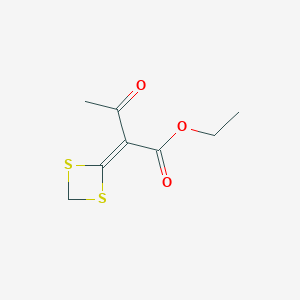


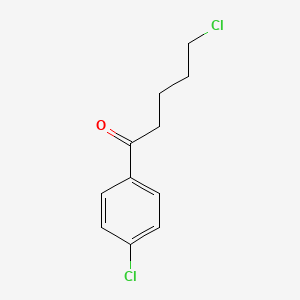
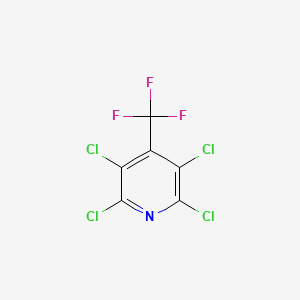
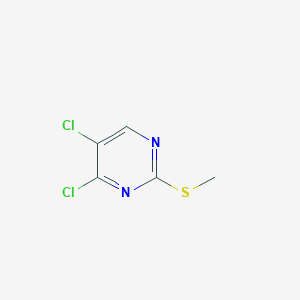
![[(Trichloromethyl)sulfonyl]benzene](/img/structure/B1316841.png)